({[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM BROMIDE
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Overview
Description
({[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM BROMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and a benzoyl group, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM BROMIDE typically involves multiple steps. One common method includes the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with N,N,N-trimethyl-2-oxoethanaminium bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
({[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM BROMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
({[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM BROMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ({[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM BROMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(2-chlorobenzoyl)phenyl 2-chlorobenzoate
- 4-bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
({[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM BROMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-[4-bromo-2-(2-chlorobenzoyl)anilino]-2-oxoethyl]-trimethylazanium;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O2.BrH/c1-22(2,3)11-17(23)21-16-9-8-12(19)10-14(16)18(24)13-6-4-5-7-15(13)20;/h4-10H,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYVJSYZHLJBJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2Cl.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Br2ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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